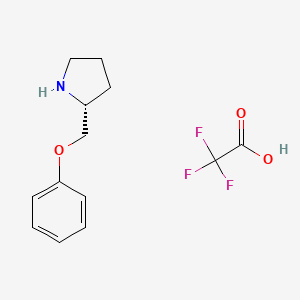
(R)-2-(phenoxymethyl)pyrrolidine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a phenoxymethyl group attached to the pyrrolidine ring and a trifluoroacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrrolidine ring with a phenoxymethyl halide (e.g., phenoxymethyl chloride) in the presence of a base.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the ®-2-(phenoxymethyl)pyrrolidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反応の分析
Types of Reactions
Oxidation: ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Phenoxymethyl halides, bases, and nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for investigating the stereochemistry of biological processes.
Medicine
In medicinal chemistry, ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes, particularly those involved in neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can engage in hydrogen bonding or hydrophobic interactions with the target, while the pyrrolidine ring provides structural stability. The trifluoroacetate group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
(S)-2-(phenoxymethyl)pyrrolidine trifluoroacetate: The enantiomer of the compound , differing in the spatial arrangement of atoms.
2-(phenoxymethyl)pyrrolidine hydrochloride: A similar compound with a different counterion.
2-(phenoxymethyl)pyrrolidine acetate: Another similar compound with a different counterion.
Uniqueness
®-2-(phenoxymethyl)pyrrolidine trifluoroacetate is unique due to its specific chiral configuration and the presence of the trifluoroacetate group. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C13H16F3NO3 |
|---|---|
分子量 |
291.27 g/mol |
IUPAC名 |
(2R)-2-(phenoxymethyl)pyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;3-2(4,5)1(6)7/h1-3,6-7,10,12H,4-5,8-9H2;(H,6,7)/t10-;/m1./s1 |
InChIキー |
IBQXAQOHOPBWFL-HNCPQSOCSA-N |
異性体SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
正規SMILES |
C1CC(NC1)COC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


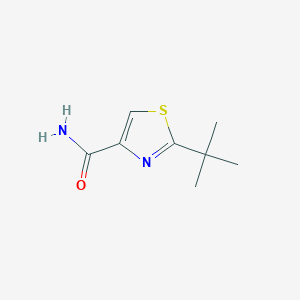

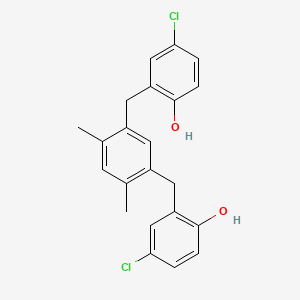
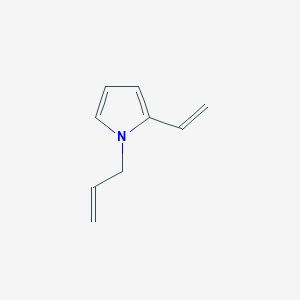
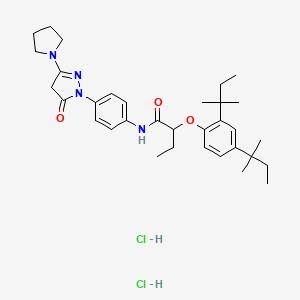
![2-[5-(4-chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13944963.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13944968.png)


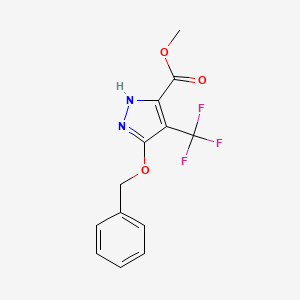
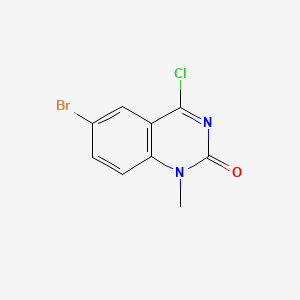
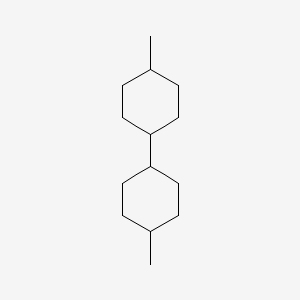

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)
